

# An In-depth Technical Guide on the Potential Therapeutic Applications of VD5123

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## Compound of Interest

Compound Name: VD5123

Cat. No.: B12372970

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## Abstract

**VD5123** is a novel, potent, and selective macrocyclic serine protease inhibitor with significant therapeutic potential in antiviral and anticancer applications. As a mechanism-based inhibitor, it forms a covalent bond with the active site serine of its target proteases, leading to durable inhibition. **VD5123** exhibits potent inhibitory activity against Transmembrane Serine Protease 2 (TMPRSS2), a key host factor for the entry of various respiratory viruses, including SARS-CoV-2. Additionally, it targets Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin, proteases implicated in the activation of signaling pathways crucial for cancer progression, such as the c-MET and RON receptor tyrosine kinase pathways. This whitepaper provides a comprehensive overview of **VD5123**, including its inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

## Core Compound Data

The inhibitory potency and pharmacokinetic profile of **VD5123** have been characterized, demonstrating its potential as a drug candidate.

## Table 1: In Vitro Inhibitory Activity of VD5123

Target Protease	IC50 (nM)[1]	Therapeutic Area
TMPRSS2	15[1]	Antiviral (e.g., SARS-CoV-2, Influenza)
Hepsin	37[1]	Anticancer
Matriptase	140[1]	Anticancer
HGFA	3980[1]	Anticancer

**Table 2: Pharmacokinetic Properties of VD5123 in Mice**

Parameter	Value	Reference
Half-life (t <sub>1/2</sub> )	4.5 hours	--INVALID-LINK--[2][3][4]
Compound Exposure	> 24 hours	--INVALID-LINK--[2][3][4]

## Mechanism of Action

**VD5123** is a mechanism-based, covalent inhibitor of serine proteases. Its design incorporates an electrophilic "warhead" that forms a stable, covalent bond with the hydroxyl group of the serine residue within the catalytic triad of the target protease's active site. This irreversible inhibition effectively blocks the protease's ability to cleave its physiological substrates.

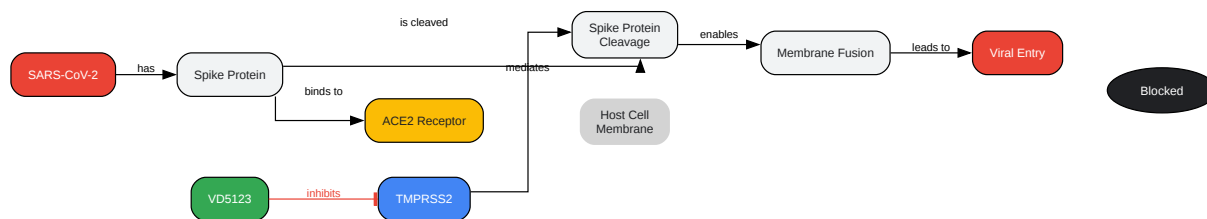
## Therapeutic Applications and Signaling Pathways

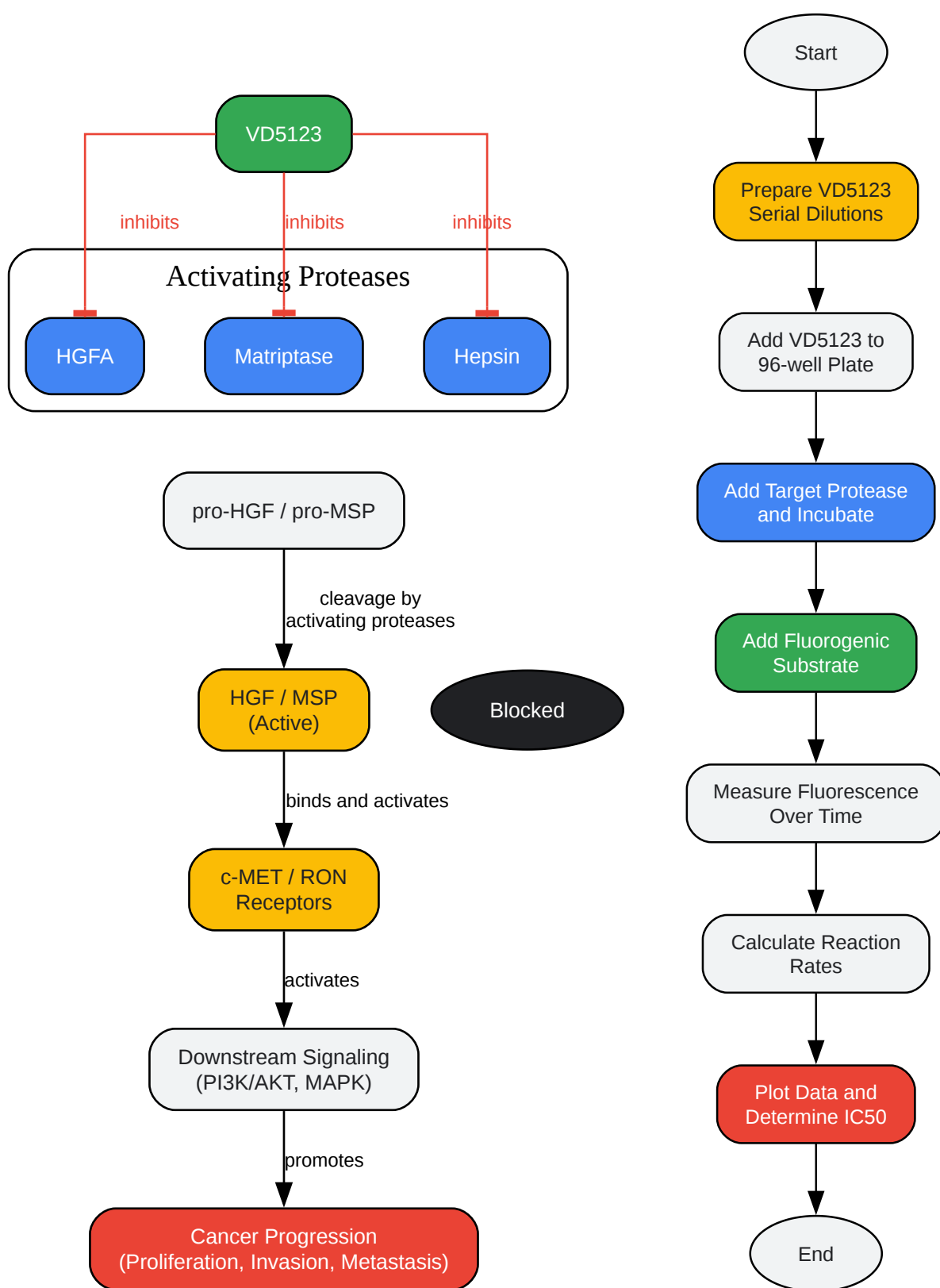
### Antiviral Applications: Inhibition of TMPRSS2-Mediated Viral Entry

A critical application of **VD5123** is in the prevention and treatment of viral infections, particularly those caused by respiratory viruses like SARS-CoV-2 and influenza virus.[1] Many of these viruses rely on host cell proteases to prime their surface glycoproteins for fusion with the host cell membrane, a crucial step for viral entry. TMPRSS2 is a key host protease involved in this process.[5][6][7]

Signaling Pathway for Viral Entry:

The process begins with the viral spike (S) protein binding to its host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[8] Subsequently, TMPRSS2 cleaves the S protein at specific sites, leading to a conformational change that exposes the fusion peptide.[7][8] This allows the viral and host cell membranes to fuse, releasing the viral genome into the cytoplasm and initiating infection.[8] By inhibiting TMPRSS2, **VD5123** prevents the cleavage of the viral S protein, thereby blocking viral entry into the host cell.[6]





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